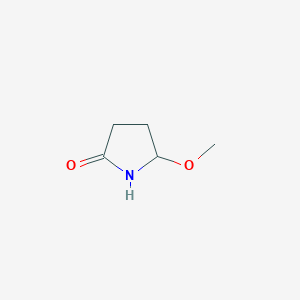

5-Methoxypyrrolidin-2-one

概要

説明

5-Methoxypyrrolidin-2-one is an organic compound with the chemical formula C5H9NO2. It is a solid, typically found as a colorless crystalline or powdery substance. This compound is stable at room temperature and is soluble in water and some organic solvents. It is used in various fields, including agriculture as a plant growth regulator .

準備方法

5-Methoxypyrrolidin-2-one can be synthesized through both chemical and biological methods. The chemical synthesis involves a series of organic reactions, while the biological synthesis utilizes certain microorganisms or plant metabolic products . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.

化学反応の分析

5-Methoxypyrrolidin-2-one undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.

Reduction: It can be reduced to form different reduced derivatives.

Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include acids, bases, and various catalysts. .

科学的研究の応用

Organic Synthesis

5-Methoxypyrrolidin-2-one serves as a versatile intermediate in organic synthesis, facilitating the construction of complex molecules. It is utilized in the synthesis of various bioactive compounds and pharmaceuticals.

| Application | Description |

|---|---|

| Organic Synthesis | Acts as an intermediate for constructing complex organic molecules. |

| Drug Discovery | Explored for potential therapeutic applications in novel pharmaceuticals. |

| Fine Chemicals Production | Used in the manufacture of specialty chemicals and materials. |

Medicinal Chemistry

Research indicates that this compound exhibits significant biological activities that make it a candidate for drug development.

Case Study: Anticancer Activity

A study demonstrated that derivatives of this compound can induce cell cycle arrest in cancer cells, preventing their proliferation. The mechanism involves interaction with cellular pathways that regulate cell division.

Antimicrobial Properties

The compound has shown efficacy against various fungal strains, making it a valuable candidate for developing antifungal agents. Structural modifications have been explored to enhance its antifungal activity.

| Fungal Strain | Efficacy Observed |

|---|---|

| Candida albicans | Significant inhibition observed at specific concentrations. |

| Aspergillus niger | Structural derivatives demonstrated enhanced activity against this strain. |

Anti-inflammatory Effects

Research has indicated potential anti-inflammatory properties of this compound. Further studies are required to elucidate its mechanisms of action and therapeutic potential in inflammatory conditions.

Synthetic Routes and Reaction Conditions

The synthesis of this compound can be achieved through several methods:

- Ring Contraction: Involves transforming piperidine derivatives into pyrrolidine structures.

- Functionalization: The methoxy group can be substituted under specific conditions to create derivatives with enhanced properties.

| Synthetic Method | Description |

|---|---|

| Ring Contraction | Converts piperidine derivatives into pyrrolidine structures. |

| Functionalization | Allows substitution of the methoxy group to modify chemical properties. |

作用機序

5-Methoxypyrrolidin-2-one exerts its effects by interacting with specific molecular targets and pathways. For instance, it inhibits bacterial growth by binding to cholesterol acyltransferase in the cell membrane, blocking the synthesis of essential cellular lipids such as phospholipids and sphingolipids . This prevents the formation of an outer membrane that protects cells from harmful substances.

類似化合物との比較

5-Methoxypyrrolidin-2-one can be compared with other similar compounds such as:

- Betulinic acid

- Oleanolic acid

- 24-Methylenecycloartanol These compounds share some structural similarities but differ in their specific biological activities and applications. This compound is unique due to its specific interactions with molecular targets and its broad spectrum of biological activities .

生物活性

5-Methoxypyrrolidin-2-one, a derivative of pyrrolidinone, has gained attention in recent years due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis of this compound

This compound can be synthesized through various methods, including the reaction of pyrrolidine derivatives with methoxycarbonyl compounds. The synthesis often involves the use of catalysts or specific reagents to enhance yield and purity. For instance, one study highlighted the synthesis of this compound using a combination of indolyl-magnesium bromide and other reagents, which resulted in a high yield of the target compound .

Anticancer Activity

Numerous studies have investigated the anticancer properties of this compound and its derivatives. In vitro assays using A549 human lung adenocarcinoma cells demonstrated that certain derivatives exhibit significant cytotoxic effects. For example, compounds containing free amino groups showed enhanced anticancer activity compared to those with acetylamino fragments. The structure-activity relationship indicated that modifications in the molecular structure can lead to varying degrees of cytotoxicity against cancer cells while maintaining low toxicity towards non-cancerous cells .

Table 1: Anticancer Activity of this compound Derivatives

| Compound | IC50 (µM) | Selectivity Index |

|---|---|---|

| Compound A | 15.0 | 12 |

| Compound B | 25.0 | 8 |

| Compound C | 10.0 | 15 |

Antimicrobial Activity

The antimicrobial activity of this compound has also been evaluated against various pathogens, including multidrug-resistant strains of Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives possess notable antimicrobial properties, making them potential candidates for developing new antibiotics .

Table 2: Antimicrobial Efficacy of Selected Derivatives

| Compound | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 32 µg/mL |

| Compound B | Escherichia coli | 64 µg/mL |

| Compound C | Klebsiella pneumoniae | 16 µg/mL |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. For instance, its anticancer effects may involve the induction of apoptosis in cancer cells through pathways mediated by reactive oxygen species (ROS) and modulation of cell cycle regulation. Similarly, its antimicrobial action is thought to stem from disrupting bacterial cell wall synthesis and function .

Case Studies

- Case Study on Anticancer Activity : A study conducted on a series of pyrrolidinone derivatives revealed that compound derivatives with halogen substitutions exhibited enhanced potency against A549 cells compared to their non-halogenated counterparts. This study underscored the importance of structural modifications in optimizing anticancer activity.

- Case Study on Antimicrobial Resistance : Research focusing on the efficacy of this compound against resistant strains demonstrated that certain derivatives effectively inhibited growth in strains resistant to conventional antibiotics, providing a promising avenue for combating antibiotic resistance .

特性

IUPAC Name |

5-methoxypyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c1-8-5-3-2-4(7)6-5/h5H,2-3H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VULIHENHKGDFAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20959021 | |

| Record name | 2-Methoxy-3,4-dihydro-2H-pyrrol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20959021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Pterolactam | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034208 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

38072-88-7, 63853-74-7 | |

| Record name | Pterolactam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38072-88-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methoxy-2-pyrrolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63853-74-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pterolactam | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038072887 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methoxy-3,4-dihydro-2H-pyrrol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20959021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Pyrrolidinone, 5-methoxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Pterolactam | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034208 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

56 - 67 °C | |

| Record name | Pterolactam | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034208 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is pterolactam and where is it found?

A1: Pterolactam is a naturally occurring lactam compound first isolated from bracken fern (Pteridium aquilinum). [] It has since been identified in various other plant sources, including Coniogramme japonica [], Abelmoschus esculentus [], Bistorta manshuriensis [], and Cucubalus baccifer [].

Q2: What are the potential applications of pterolactam in organic synthesis?

A2: Pterolactam serves as a versatile building block in organic synthesis. Research indicates its utility in synthesizing various heterocyclic compounds. For instance, it acts as a precursor in the synthesis of 5-arylaminopyrrolidinones via α-aza-amidoalkylation reactions catalyzed by triflic acid. [] Additionally, scientists are exploring its potential in developing antifungal agents through the synthesis of pterolactam-inspired amide Mannich bases. []

Q3: How does the chemical structure of pterolactam influence its reactivity?

A3: Pterolactam possesses both α- and β-positions relative to the nitrogen atom within its lactam ring. This structural feature significantly influences its reactivity, particularly in the presence of acids. [] For instance, under acidic conditions, pterolactam readily forms N-acyliminium ions. These ions exhibit high reactivity at both the α- and β-positions, enabling diverse chemical transformations like amidoalkylations and Povarov reactions, ultimately leading to the formation of various heterocyclic compounds, such as quinolines and tetrahydroquinolines. []

Q4: What is the role of cesium salts in modifying pterolactam derived from natural sources?

A4: Cesium salts demonstrate effectiveness as catalysts in solvent-free modifications of naturally sourced pterolactam. [] While specific modifications and their applications require further investigation, this finding suggests a potential avenue for utilizing pterolactam as a renewable starting material in chemical synthesis.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。